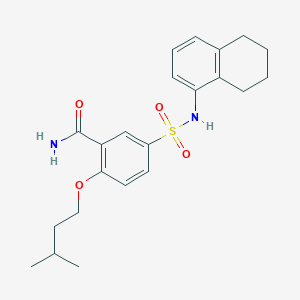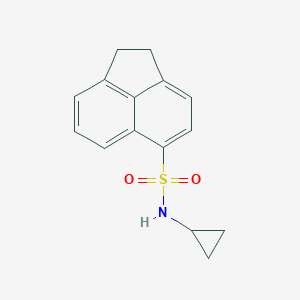
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline, or 3CP2SA, is an important organic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 257.58 g/mol and a melting point of 138-140 °C. 3CP2SA is a derivative of aniline, a primary amine compound with the chemical formula C6H5NH2. It is synthesized primarily through the reaction of pyridine-2-sulfonyl chloride with aniline, resulting in a compound that is highly soluble in water and organic solvents.
Scientific Research Applications
Fungicide Chemistry
In a study by Jeon et al. (2013), the structural analysis of a fungicide compound closely related to 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline revealed interactions and a three-dimensional network in its crystal structure, highlighting its potential use in fungicide applications (Youngeun Jeon et al., 2013).
Antimicrobial Activity
Patel et al. (2011) synthesized a novel compound by reacting 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)aniline with other agents, demonstrating higher antimicrobial activity, which underscores the potential of derivatives of 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline in developing new antimicrobial agents (P. N. Patel, K. .. Patel, & H. S. Patel, 2011).
Materials Science
Krishnan et al. (2021) investigated the crystal structure of a compound related to 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline, which showed potential applications in materials science, particularly in developing new materials with specific crystal packing and intermolecular interactions (Soundararajan Krishnan et al., 2021).
Dye Industry
Gaffer and Khattab (2017) utilized a derivative in the synthesis of disperse dyes for polyester garments, indicating the role of 3-Chloro-4-(pyridin-2-ylsulfanyl)aniline derivatives in the dye industry for enhancing color fastness properties (H. Gaffer & Tawfik A Khattab, 2017).
Corrosion Inhibition
Fernandes et al. (2019) synthesized a derivative to serve as a corrosion inhibitor in acid medium for mild steel, showcasing the chemical's potential in protecting metals against corrosion, which is crucial in industrial applications (C. M. Fernandes et al., 2019).
properties
IUPAC Name |
3-chloro-4-pyridin-2-ylsulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACAIUWMHIKTMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(pyridin-2-ylsulfanyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine](/img/structure/B499907.png)
![2-[(2-Chloro-3-quinolinyl)methylene]quinuclidin-3-one](/img/structure/B499908.png)
![N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinolin-2-yl)phenyl]acetamide](/img/structure/B499913.png)
![1'-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499915.png)
![1'-[(4-Tert-butylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499917.png)
![1'-{[4-(Acetylamino)phenyl]sulfonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499920.png)

![2-(Isopentyloxy)-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B499922.png)
![N-[2-(2-benzylphenoxy)ethyl]-3-phenylprop-2-ynamide](/img/structure/B499923.png)
![N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]benzamide](/img/structure/B499924.png)
![N-(3-fluoro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B499925.png)

![5-nitro-N-[2-(phenylsulfanyl)ethyl]-2-pyridinamine](/img/structure/B499929.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B499930.png)